molecular formula C17H15N3O3S3 B2951756 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-01-0

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2951756
CAS No.: 862976-01-0
M. Wt: 405.51
InChI Key: LZFOVNAVQVJALW-UHFFFAOYSA-N
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Description

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a novel chemical entity designed for research applications in medicinal chemistry. As a benzothiazole derivative, this compound is of significant interest in the development of new therapeutic agents, particularly against infectious diseases and cancer. Benzothiazole analogues have demonstrated potent anti-tubercular activity, with some derivatives showing effective inhibition against Mycobacterium tuberculosis , including drug-resistant strains. Their mechanism of action is believed to involve targeting essential bacterial enzymes such as DprE1, which is crucial for cell wall synthesis . Furthermore, structurally similar benzothiazole compounds have exhibited promising anticancer properties. Research indicates that certain derivatives can induce DNA damage, activate the p53 tumor suppressor pathway, and trigger apoptosis in cancer cells through mitochondrial-dependent pathways . This makes the benzothiazole core a valuable scaffold for investigating new oncological treatments. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, for structure-activity relationship (SAR) studies, and for molecular hybridization techniques aimed at creating multi-targeting agents . The compound is provided for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c1-3-23-10-4-6-12-14(8-10)24-16(18-12)20-17-19-13-7-5-11(26(2,21)22)9-15(13)25-17/h4-9H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOVNAVQVJALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are not fully understood yet. Thiazole derivatives have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.

Cellular Effects

The cellular effects of this compound are not well-documented. Some isoxazole derivatives of similar compounds have shown anti-cancer activity against various cancer cell lines. These compounds were found to induce G2/M cell cycle arrest and apoptosis by increasing the levels of p53.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It is known that thiazole derivatives can interact with various biomolecules and exert their effects at the molecular level. For instance, some compounds have been found to induce apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax.

Biological Activity

6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound characterized by its complex structure, which includes benzo[d]thiazole moieties and a methylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O3S3C_{16}H_{13}N_3O_3S_3, with a molecular weight of approximately 415.6 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives, including those similar to this compound, exhibit significant anticancer properties. For example, studies have shown that benzo[d]isothiazole derivatives can inhibit the growth of leukemia cell lines and solid tumors, suggesting a potential role in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Activity Description
Compound AMT-4 (HIV)4 - 9Cytotoxicity observed
Compound BVarious leukemia linesNot reportedGrowth inhibition
6-Ethoxy CompoundTBDTBDFurther studies needed

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies and Research Findings

  • Anticancer Efficacy : A study on benzo[d]isothiazole derivatives demonstrated that certain compounds exhibited cytotoxic effects against human lymphocytes supporting HIV growth, indicating a potential dual role of these compounds in both antiviral and anticancer contexts .
  • Structure-Activity Relationship (SAR) : Research focusing on thiazole derivatives has revealed that modifications to the N-substituent can significantly impact biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic ring has been associated with enhanced potency against Plasmodium falciparum, the causative agent of malaria .
  • Pharmacological Potential : The unique combination of functional groups in compounds like 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amines suggests distinct biological properties that warrant further investigation into their therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Substituents and Bioactivities of Selected Benzothiazole Derivatives

Compound Name Substituents Bioactivity IC50/Activity % Source
6-Ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine 6-ethoxy, 6-methylsulfonyl Under investigation
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 6-(4-methoxyphenyl) NO scavenging, urease inhibition 67% at 50 μg/mL (NO), IC50 38.9 μg/mL (urease)
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine isoxazole derivatives 6-fluoro, 6-methoxy Cytotoxicity (p53 activation) IC50 12–28 μM (anticancer)
Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine) 6-trifluoromethoxy Neuroprotective (ALS therapy)
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) 6-bromo, N-acetamide NO scavenging 54% at 50 μg/mL, IC50 46.5 μg/mL
6-Phenylbenzo[d]thiazol-2-amine (3e) 6-phenyl Urease inhibition IC50 26.35 μg/mL

Activity Profiles and Mechanistic Insights

Nitric Oxide (NO) Scavenging and Urease Inhibition

  • Compound 3c (6-(4-methoxyphenyl)) demonstrated 67% NO scavenging at 50 μg/mL, outperforming the brominated analog 4 (54%) . The methoxy group’s electron-donating nature may enhance radical stabilization.
  • Compound 3e (6-phenyl) showed potent urease inhibition (IC50 26.35 μg/mL), suggesting aryl substituents improve enzyme binding . The target compound’s methylsulfonyl group, being more polar, may alter binding kinetics compared to phenyl or methoxy groups.

Anticancer Activity

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine induced apoptosis via mitochondrial p53 pathways, with IC50 values as low as 12 μM . The fluoro and methoxy substituents likely enhance DNA intercalation, whereas the target compound’s ethoxy and methylsulfonyl groups may modulate solubility and target selectivity.

Neuroprotective Activity

  • Riluzole (6-trifluoromethoxy) is clinically used for ALS, highlighting the importance of electron-withdrawing groups in neuroprotection . The methylsulfonyl group in the target compound may offer similar stability but with distinct pharmacokinetics.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Methylsulfonyl and trifluoromethoxy substituents improve metabolic stability and binding affinity compared to electron-donating groups (e.g., methoxy) .

Dual Benzothiazole Cores : The target compound’s dual-ring system may enhance binding avidity compared to single-ring derivatives like 3c or 3e .

Substituent Position: 6-Substituted benzothiazoles generally show higher activity than 4- or 5-substituted analogs, as seen in NO scavenging and urease inhibition studies .

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